molecular formula C10H6F3N3O2 B088359 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1269291-12-4

1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B088359
M. Wt: 257.17 g/mol
InChI Key: VGGROQRTRZAKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as NTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTP is a highly reactive compound that can be synthesized using different methods.

Mechanism Of Action

The mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed that 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.

Biochemical And Physiological Effects

1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have numerous biochemical and physiological effects. Inflammation is a major cause of many diseases, including arthritis, and 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory effects. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides.

Advantages And Limitations For Lab Experiments

1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized using different methods. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is also relatively stable and can be stored for extended periods. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can react with other compounds in the lab, leading to the formation of unwanted byproducts.

Future Directions

There are several future directions for research on 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based materials with unique properties. Another area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Conclusion:
In conclusion, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can be synthesized using different methods and has been extensively studied for its anti-inflammatory, anticancer, and pesticidal properties. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.

Synthesis Methods

There are several methods for synthesizing 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One of the most common methods is the reaction of 2-nitrophenylhydrazine and trifluoroacetylacetone. The reaction takes place in the presence of a catalyst, such as acetic acid or hydrochloric acid, and yields 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole as a yellow crystalline solid.

Scientific Research Applications

1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential as an anticancer agent. In agriculture, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

1269291-12-4

Product Name

1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

1-(2-nitrophenyl)-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-6-14-15(9)7-3-1-2-4-8(7)16(17)18/h1-6H

InChI Key

VGGROQRTRZAKBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-]

synonyms

1-(2-nitrophenyl)-5-(trifluoroMethyl)-1H-pyrazole

Origin of Product

United States

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